molecular formula C11H17N3 B174980 1-(Pyridin-4-ylmethyl)-1,4-diazepane CAS No. 199938-13-1

1-(Pyridin-4-ylmethyl)-1,4-diazepane

Cat. No.: B174980
CAS No.: 199938-13-1
M. Wt: 191.27 g/mol
InChI Key: BSSOBVDBEBZUJL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1,4-diazepane is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its value lies in the diazepane ring, which provides a flexible framework that can be strategically functionalized to interact with diverse biological targets. This compound serves as a critical synthetic intermediate for constructing potential therapeutic agents. Research indicates that the 1,4-diazepane core is a privileged structure in the development of potent enzyme inhibitors . For instance, diazepane-based compounds have been successfully optimized into nanomolar-range inhibitors of the SARS-CoV-2 main protease (M pro ), a key viral enzyme, demonstrating the scaffold's applicability in antiviral drug discovery . Furthermore, structurally similar 1,4-diazepane derivatives have been identified as effective T-type calcium channel blockers, highlighting the potential of this chemical class in neuroscience and cardiovascular research . The scaffold's utility extends to other target classes, with patented diazepane derivatives acting as antagonists for the neurokinin 1 (NK1) receptor and inhibitors of TASK-1 and TASK-3 channels, suggesting broad potential in treating conditions related to pain, inflammation, and central nervous system disorders . By offering a rigid yet customizable geometry, this compound enables researchers to probe deep into enzyme active sites and receptor pockets, facilitating the exploration of structure-activity relationships and the acceleration of hit-to-lead optimization campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSOBVDBEBZUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588484
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199938-13-1
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 1 Pyridin 4 Ylmethyl 1,4 Diazepane Analogues

Impact of Pyridine (B92270) Substituent Modifications on Biological Activity

The pyridine moiety is a key structural feature of 1-(Pyridin-4-ylmethyl)-1,4-diazepane, and alterations to this ring can significantly modulate its interaction with biological targets.

Positional Isomer Potential Impact on Biological Activity
1-(Pyridin-2-ylmethyl)-1,4-diazepaneAltered steric hindrance and hydrogen bonding potential near the diazepane linkage.
1-(Pyridin-3-ylmethyl)-1,4-diazepaneDifferent dipole moment and electronic distribution compared to the 4-pyridyl isomer.
This compoundThe parent compound, likely exhibiting a specific, optimized interaction with its target.

Halogenation and Other Substituent Effects on the Pyridine Ring

The introduction of substituents, particularly halogens, onto the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and electronic properties. While specific data on halogenated derivatives of this compound is limited, the general principles of SAR suggest that such modifications would have a profound impact. For example, in a series of 1,4-dihydropyridine-indole derivatives, substitutions on the aromatic rings were found to significantly affect their antidiabetic activity. nih.gov The addition of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups such as methoxy (B1213986) or amino groups, to the pyridine ring of this compound would alter its pKa and reactivity. These changes could lead to enhanced binding affinity through new interactions (e.g., halogen bonds) or improved pharmacokinetic properties.

Pyridine Ring Substituent Potential Effect on Activity
Halogen (F, Cl, Br)Increased lipophilicity, potential for halogen bonding, altered electronic character.
MethylIncreased lipophilicity, potential for steric interactions.
MethoxyElectron-donating, potential for hydrogen bond acceptance.
NitroStrong electron-withdrawing group, potential for polar interactions.

Substituent Effects on the Diazepane Ring

The seven-membered diazepane ring offers multiple points for modification, each with the potential to significantly influence the compound's biological profile.

Chirality and Stereochemical Influence on Activity

The introduction of a substituent on one of the carbon atoms of the diazepane ring or specific conformations of the ring itself can lead to chirality. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. nih.gov In a study of 1,4-diazepane-2-ones as LFA-1 inhibitors, a preference for the (S)-isobutyl group over the (R)-isobutyl group at a specific position was observed, highlighting the importance of stereochemistry. doi.org Therefore, if a chiral center is introduced into the this compound scaffold, it is highly probable that the different stereoisomers will display distinct potencies and selectivities. This stereoselectivity would arise from the differential fit of the enantiomers into a chiral binding site of a biological target.

Stereochemical Feature Anticipated Impact on Biological Activity
(R)-enantiomerMay exhibit higher or lower affinity and/or efficacy compared to the (S)-enantiomer.
(S)-enantiomerMay exhibit higher or lower affinity and/or efficacy compared to the (R)-enantiomer.
Racemic mixtureBiological activity will be a composite of the activities of the individual enantiomers.

Alkyl and Aryl Substitutions at Ring Nitrogen Atoms (N1, N4)

The nitrogen atoms of the 1,4-diazepane ring are key sites for substitution. The parent compound has a pyridin-4-ylmethyl group at the N1 position. Further substitution at the N4 position with various alkyl or aryl groups can significantly impact the molecule's properties. In a series of 1,4-diazepane-based sigma receptor ligands, N-alkylation with a 2,4-dimethylbenzyl group was shown to improve the affinity for the σ2 receptor over the σ1 receptor. nih.gov This indicates that the nature of the substituent at the diazepane nitrogen can tune the selectivity of the compound. Adding alkyl groups can increase lipophilicity and steric bulk, while aryl groups can introduce a variety of electronic and steric effects, as well as the potential for π-π stacking interactions.

N4-Substituent Observed/Potential Influence
MethylIncreased basicity and lipophilicity.
EthylFurther increase in lipophilicity.
BenzylIntroduction of an aromatic ring, potential for π-π interactions.
Substituted BenzylAllows for fine-tuning of electronic and steric properties.

Modifications at Carbon Positions of the Diazepane Ring

Substitution on the carbon atoms of the 1,4-diazepane ring can alter the ring's conformation and introduce new points of interaction with a biological target. The flexible seven-membered diazepine (B8756704) ring can adopt various conformations, and substitutions can lock it into a more bioactive conformation. nih.gov For instance, the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has shown that modifications at the carbon positions are a viable strategy to create diverse molecular architectures. mdpi.comnih.gov Introducing substituents such as methyl groups, hydroxyl groups, or even fusing another ring system to the diazepane backbone can have a profound effect on the molecule's shape and its ability to fit into a receptor's binding pocket.

Modification at Diazepane Carbons Potential Consequence
Methyl substitutionCan create a chiral center and influence ring conformation.
Hydroxyl substitutionIntroduces a hydrogen bond donor/acceptor, increasing polarity.
Fused ring systemConstrains the conformation of the diazepane ring, potentially increasing affinity.

Scaffold Modifications and Bioisosteric Replacements of the Diazepane Core

The exploration of the chemical space around the 1,4-diazepane core has been a significant area of research in the quest for novel therapeutic agents. Modifications to the central seven-membered ring and its replacement with fused heterocyclic systems have been key strategies in refining the pharmacological profile of analogues of this compound. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by altering the conformational constraints and electronic distribution of the scaffold.

Seven-membered Ring Modifications

The synthesis of functionalized azepane and oxepane (B1206615) scaffolds has highlighted the potential of diazocarbonyl chemistry in creating diverse libraries for drug discovery. bg.ac.rs For instance, key dicarbonyl-containing seven-membered rings can be functionalized through diastereoselective reductions and further manipulations of ester and amine groups. bg.ac.rs Additionally, C-alkylation of these dicarbonyl compounds provides another avenue to access further diversified scaffolds. bg.ac.rs

Palladium-catalyzed ring-expansion reactions of 2-vinylpyrrolidines with aryl isocyanates represent another method for generating 1,3-diazepin-2-ones. The regioselectivity of this reaction is dependent on the catalyst system and the electronic nature of the substituents on the aryl isocyanate. Generally, electron-withdrawing groups on the aryl isocyanate favor the formation of the seven-membered ring product.

Recent reviews of SAR studies on seven-membered N-heterocycles, conducted between 2018 and 2023, underscore the wide range of biological activities these scaffolds can exhibit, including against central nervous system diseases. nih.gov These studies emphasize the importance of stereochemistry and the specific placement of functional groups on the azepane ring in dictating interactions with biological targets. nih.gov

Interactive Table: Impact of Seven-membered Ring Modifications on Biological Activity

Modification TypeExampleKey FindingsReference
FunctionalizationDiastereoselective Luche reduction of ketone on dicarbonyl-containing seven-membered ringsAllows for manipulation of ester and amine groups to create diverse scaffolds. bg.ac.rs
C-AlkylationC-alkylation of dicarbonyl compoundsProvides access to further functionalized scaffolds. bg.ac.rs
Ring-ExpansionPalladium-catalyzed reaction of 2-vinylpyrrolidines with aryl isocyanatesForms 1,3-diazepin-2-ones; yield is improved with electron-withdrawing substituents on the isocyanate.

Fused Heterocyclic Diazepane Systems (e.g., Naphthodiazepinones, Thienodiazepinones)

The fusion of a naphthalene (B1677914) ring to the diazepine system to form naphthodiazepinones has been explored for various therapeutic targets. For example, SAR studies on 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-diones have identified potent P2X4 receptor antagonists. nih.gov In this series, modifications to both the naphthalene ring and the N-phenyl substituent were investigated. nih.gov

It was found that the 6-position of the naphthalene ring was amenable to substitution, while substitution at the 7-position was not well-tolerated. nih.gov An aza-scan of the N-phenyl ring, where a nitrogen atom is systematically introduced at different positions, identified a 4-pyridyl analogue as having a threefold higher activity than the parent compound. nih.gov This highlights the sensitive electronic and steric requirements for potent activity in this fused system. nih.gov

Interactive Table: SAR of Naphthodiazepinone Analogues as P2X4 Receptor Antagonists. nih.gov

CompoundSubstitution on Naphthalene RingSubstitution on N-Aryl RingActivity (IC50 at hP2X4R)
Lead Compound UnsubstitutedPhenyl~1.5 µM
21u (MRS4719) Unsubstituted4-pyridyl0.503 µM
22c (MRS4596) 6-methylPhenyl1.38 µM

The replacement of the benzene (B151609) ring in benzodiazepines with a thiophene (B33073) ring to create thienodiazepines has been a productive area of research, particularly for compounds acting on the central nervous system. Comparative studies between thieno[3,4-b] nih.govnih.govdiazepine and 1,5-benzodiazepine derivatives have shown that the electronic properties of the fused ring system appear to be more critical for anticonvulsant activity than the structural properties.

Mechanistic and Ligand Binding Studies

Interaction with Biological Targets

The unique combination of a pyridine (B92270) ring and a diazepane nucleus in 1-(Pyridin-4-ylmethyl)-1,4-diazepane provides a scaffold that allows for diverse binding interactions with biological macromolecules. Research has explored its affinity and selectivity for a range of targets, revealing a complex pharmacological profile.

Molecular Recognition and Ligand-Protein Interactions

Hydrophobic and Aromatic Interactions (e.g., π-π stacking, face-to-edge aryl interactions)

The binding characteristics of this compound are significantly influenced by hydrophobic and aromatic interactions, particularly involving its pyridinyl moiety. Research into N,N-disubstituted-1,4-diazepane derivatives, a class to which this compound belongs, has identified the crucial role of π-π stacking. These non-covalent interactions are vital in stabilizing specific molecular conformations and in the formation of drug-delivery systems. nih.gov

Studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling on related 1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can adopt a low-energy conformation characterized by an intramolecular π-stacking interaction. nih.gov This interaction occurs between the aromatic pyridine ring and another part of the molecule, contributing to a specific folded geometry. This intramolecular stacking is believed to help the molecule adopt a conformation that mimics its bioactive state when bound to a receptor. nih.gov The attractive, noncovalent force of π-stacking plays an important role in stabilizing structures and transition states in various organic reactions and molecular recognition events. wikipedia.org The pyridine ring, in particular, can participate in such interactions, leading to the formation of well-defined supramolecular structures. wikipedia.org

Water Network Analysis in Binding Sites

While specific studies detailing the water network analysis in the binding site of this compound are not extensively documented in the available literature, the principles of such analysis are critical for understanding ligand-receptor binding. The role of water molecules in the binding event is multifaceted and energetically significant. nih.govcore.ac.uk

Conformational Analysis of the 1,4-Diazepane Ring System in Biological Contexts

The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt several conformations, a property that is central to its function in biologically active molecules. nih.gov The specific conformation of this ring system can dictate the spatial orientation of its substituents, which in turn governs its binding affinity and selectivity for a biological target.

Studies on N,N-disubstituted-1,4-diazepane derivatives acting as orexin receptor antagonists have revealed that the diazepane ring preferentially exists in a twist-boat conformation . nih.gov This conformation was identified as part of an unexpected low-energy state, stabilized by the intramolecular π-stacking discussed previously. The synthesis and evaluation of a macrocycle designed to enforce a similar geometry suggested that this twist-boat arrangement is indeed the bioactive conformation for this class of antagonists. nih.gov

However, the twist-boat is not the only possible conformation. In other contexts, the 1,4-diazepane ring has been observed in a chair conformation . For example, X-ray diffraction analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one showed that its seven-membered ring adopts a chair conformation, with the bulky aryl substituents in equatorial orientations. The flexibility of the diazepine (B8756704) ring allows for this conformational diversity, which is a key feature of its use as a privileged scaffold in medicinal chemistry.

The ability of the 1,4-diazepane ring to adopt distinct, low-energy conformations like the twist-boat and chair forms is a critical aspect of its molecular design, enabling precise positioning of pharmacophoric groups for optimal interaction with receptor binding sites.

Interactive Data Tables

Table 1: Observed Conformations of the 1,4-Diazepane Ring System

Compound Class/Derivative Observed Conformation Associated Structural Features Reference
N,N-disubstituted Orexin Receptor Antagonists Twist-boat Intramolecular π-stacking nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Computational Chemistry and Molecular Modeling Applications

Virtual Library Generation and In Silico Screening

Virtual library generation is a foundational step in modern drug discovery, allowing for the creation of large, diverse sets of virtual compounds based on a core chemical scaffold. For a molecule like 1-(Pyridin-4-ylmethyl)-1,4-diazepane, either the pyridine (B92270) or the 1,4-diazepane moiety can serve as this scaffold. Starting with this core, chemists can computationally add a wide array of substituents and functional groups at various attachment points to generate a library that may contain thousands or even millions of related, but structurally distinct, molecules. malariaworld.org

Once a virtual library is generated, in silico screening is employed to computationally evaluate these compounds for their potential to interact with a specific biological target. malariaworld.org This process filters the library to identify a smaller, more manageable subset of promising candidates for synthesis and experimental testing. For instance, libraries of pyridine-4-carbohydrazide derivatives have been designed and screened in silico to predict their physicochemical properties, drug-likeness, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics before any laboratory work is undertaken. auctoresonline.org This computational pre-screening significantly accelerates the drug discovery pipeline by prioritizing compounds with the highest likelihood of success. researchgate.net

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as a 1,4-diazepane derivative, within the active site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

In studies involving related structures, derivatives of pyrrolo[3,2-e] auctoresonline.orgnih.govdiazepine (B8756704) were docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) to rationalize their anticancer activity. nih.govresearchgate.net Similarly, various pyridine derivatives have been docked against targets like EGFR and the enzyme α-amylase to predict their inhibitory potential. nih.govnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding. nih.gov Analysis of the docked pose reveals key amino acid residues that interact with the ligand, offering insights into the mechanism of action. nih.gov

Below is a table summarizing representative molecular docking results for compounds structurally related to this compound against various protein targets.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Thiazolo[3,2-a]pyridine derivativeα-Amylase-7.43Asp197, Glu233, His305
Pyridine derivativeEGFR-(Details not specified)
Pyrrolo[3,2-e] auctoresonline.orgnih.govdiazepine derivativeEGFR/CDK2-(Details not specified)
Pyridine substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivativePf-DHFR (Wild Type)-341.33Leu46, Phe58, Phe116, Ala16

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.govnih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamics of the interactions. nih.gov A simulation is run for a specific duration (typically nanoseconds), and the trajectory is analyzed to evaluate key parameters. iaea.org

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can indicate which residues are flexible and actively interacting with the ligand. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions for binding stability. rsc.orgrsc.org

Studies on 1,4-diazepane-based sigma receptor ligands have used MD simulations to confirm that the compound remains stable within the active site of the receptor, validating the docking results. nih.govnih.gov Similarly, simulations of thiazolo[3,2-a]pyridine derivatives complexed with α-amylase showed the complex stabilizing after approximately 25 nanoseconds. nih.gov

Simulation ParameterTypical Observation for a Stable ComplexPurpose
RMSD of Protein-Ligand ComplexPlateau after an initial increaseAssesses overall stability and equilibration of the complex.
RMSF of Protein ResiduesLow fluctuation for binding site residuesIdentifies flexible and rigid regions of the protein upon ligand binding.
Hydrogen Bond CountConsistent number of H-bonds over timeQuantifies the stability of key polar interactions.

Binding Energy Calculations (e.g., MM/PBSA and MM/GBSA)

To refine the binding affinity predictions from molecular docking, end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov These methods calculate the binding free energy (ΔG bind) by combining molecular mechanics energies with continuum solvation models. nih.gov They are considered more accurate than docking scores but less computationally expensive than more rigorous methods like alchemical free energy perturbation. nih.govwustl.edu

The binding free energy is calculated based on snapshots taken from an MD simulation trajectory using the following thermodynamic cycle:

ΔGbind = Gcomplex - (Gprotein + Gligand)

Each free energy term is composed of several components:

ΔEMM: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔEvdW) and electrostatic (ΔEelec) interaction energies.

ΔGsolv: The solvation free energy, which is further divided into polar (ΔGpol) and non-polar (ΔGnonpol) contributions.

-TΔS: The conformational entropy change upon binding, which is often computationally expensive and sometimes omitted for comparing similar ligands. nih.gov

These calculations provide a more detailed energetic profile of the ligand-protein interaction, helping to identify the key forces driving the binding process. mdpi.com

Energy ComponentDescriptionContribution to Binding
ΔEvdW (van der Waals)Short-range attractive and repulsive forcesFavorable (negative)
ΔEelec (Electrostatic)Coulombic interactions between charged groupsFavorable (negative)
ΔGpol (Polar Solvation)Energy required to desolvate polar groups for bindingUnfavorable (positive)
ΔGnonpol (Non-polar Solvation)Energy gained from burying hydrophobic surfacesFavorable (negative)
ΔGbind (Total Binding Free Energy) Sum of all components More negative value indicates stronger binding

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict their activity against a specific target. This involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics.

Multiple Linear Regression (MLR) is a common statistical technique used to build the QSAR model, resulting in an equation that links the descriptors to the activity. chemrevlett.com For example, QSAR studies on 4-pyridone derivatives identified descriptors related to molar refractivity and dipole moment as being important for their antimalarial activity. nih.gov Similarly, a QSAR model for pyridine derivatives against the HeLa cancer cell line was developed with a high coefficient of determination (R² = 0.808), indicating a good correlation between the structural descriptors and the observed activity. chemrevlett.comchemrevlett.com

The predictive power of a QSAR model is assessed using statistical validation methods, such as leave-one-out cross-validation (Q²). nih.gov A robust and validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. wjpsonline.comnih.gov

QSAR StudyCompound SeriesStatistical ParametersKey Findings
Antimalarial Activity4-Pyridone DerivativesR² = 0.86, Q² = 0.92Activity is influenced by molar refractivity, dipole moment, and hydrophobicity.
Anticancer ActivityPyridine DerivativesR² = 0.808, Q²(LOO) = 0.784Model successfully predicts IC50 values against HeLa cells.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the biological target is unknown or when focusing on the common features of known active ligands. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com

To develop a pharmacophore model for a series of active 1,4-diazepane derivatives, the low-energy conformations of these molecules would be generated and superimposed. The common chemical features responsible for their shared activity would be identified and combined into a 3D model. This model then serves as a 3D query for screening large compound databases to find new molecules that match the pharmacophore and are therefore likely to be active. researchgate.net This approach has been successfully used to identify new inhibitors for various targets. nih.gov Pharmacophore models can also be combined with molecular docking to improve the efficiency and accuracy of virtual screening campaigns. dovepress.com

Pharmacophore FeatureDescriptionExample Group
Hydrogen Bond Acceptor (HBA)A Lewis base capable of accepting a hydrogen bond.Pyridine nitrogen, Carbonyl oxygen
Hydrogen Bond Donor (HBD)A group with a hydrogen atom attached to an electronegative atom.Amine (N-H), Hydroxyl (O-H)
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Pyridine ring
Hydrophobic (HY)A nonpolar region of the molecule.Alkyl chains, nonpolar rings
Positive Ionizable (PI)A group that is typically protonated at physiological pH.Basic amines (e.g., in the diazepane ring)

Role as Chemical Building Blocks in Complex Molecule Synthesis

As a chemical building block, this compound offers a versatile scaffold for constructing more elaborate molecular architectures. The 1,4-diazepane moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov Its incorporation can influence crucial properties such as a molecule's three-dimensional shape, solubility, and how it interacts with biological targets. The secondary amine within the diazepane ring and the nitrogen on the pyridine ring provide reactive sites for further chemical modifications, allowing for the systematic development of new derivatives.

For instance, the diazepane framework can be readily modified through reactions like N-alkylation or N-acylation to attach various functional groups. This modular approach is fundamental in creating libraries of related compounds for screening purposes in drug discovery. nih.gov Moreover, the entire this compound unit can be integrated into larger, more complex structures, such as in the synthesis of novel multidentate chelating agents or as a key fragment in the assembly of macrocyclic compounds. osti.govmdpi.com The ability to use this compound as a foundational piece allows chemists to systematically explore the chemical space around a particular molecular design, which is crucial for optimizing the properties of new materials and potential therapeutic agents. mdpi.comresearchgate.net

Development as Ligands for Metal Coordination Chemistry

The presence of three nitrogen donor atoms—two within the diazepane ring and one on the pyridine ring—makes this compound an excellent candidate for designing polydentate ligands for metal ions. researchgate.netazom.comnih.gov

Design of 1,4-Diazepane-based N-Donor Ligands

The design of N-donor ligands based on the 1,4-diazepane framework is a significant area of research. researchgate.netazom.com The flexible seven-membered diazepane ring, combined with the pyridinylmethyl arm, allows the ligand to wrap around a metal center in a tridentate fashion (binding through three nitrogen atoms). This creates a stable chelate effect. By modifying the substituents on either the diazepane or pyridine rings, researchers can fine-tune the electronic and steric properties of the ligand. tcu.edu This tuning is critical for controlling the coordination geometry, redox potential, and reactivity of the resulting metal complex. nih.govacs.org For example, adding bulky groups can create specific pockets around the metal center, influencing which molecules can access and react with it. tcu.edu

Synthesis and Structural Characterization of Metal Complexes (e.g., Copper(II), Nickel(II), Manganese(II))

A variety of metal complexes using this compound and its derivatives have been synthesized and studied. The typical method involves reacting the ligand with a metal salt, such as copper(II) perchlorate (B79767) or nickel(II) chloride, in a suitable solvent. nih.govjscimedcentral.com The resulting complexes are then analyzed using techniques like single-crystal X-ray diffraction to determine their precise three-dimensional structure.

With Copper(II) , these ligands typically form complexes with distorted square-pyramidal or square-planar geometries. nih.govacs.orgmdpi.com The coordination environment is often completed by solvent molecules or counter-anions. nih.govNickel(II) complexes with similar diazepane-based ligands have been shown to adopt geometries ranging from distorted square-planar to octahedral, depending on the specific ligand and reaction conditions. acs.orgnih.govrsc.orgrsc.orgManganese(II) complexes with related tetradentate ligands containing a diazepane backbone have also been synthesized and characterized, often exhibiting distorted octahedral geometries. rsc.orgnih.gov

Table 1: Structural Characteristics of Metal Complexes with Diazepane-Based Ligands

Metal IonLigand TypeTypical Coordination GeometryReference
Copper(II)Pyridylmethyl-appended diazacycloalkanesSquare-pyramidal, Distorted square-planar nih.govacs.org
Nickel(II)Diazepane-based N4 ligandsDistorted square-planar, Octahedral acs.orgresearchgate.net
Manganese(II)Diazepane-based tetradentate 4N ligandsDistorted octahedral, Square pyramidal rsc.orgnih.govresearchgate.net

Catalytic Applications of Metal-Diazepane Complexes

The metal complexes formed with this compound and related ligands are not just structurally interesting; they also exhibit significant catalytic activity in important chemical transformations.

CO2 Activation and Conversion to Organic Carbonates

A major challenge in modern chemistry is the activation and utilization of carbon dioxide (CO₂), a greenhouse gas, as a renewable C1 feedstock. scienceopen.com Nickel(II) complexes supported by diazepane-based ligands have emerged as effective catalysts for the conversion of CO₂ into organic carbonates. acs.org In this process, the nickel complex selectively captures CO₂ from the air and facilitates its reaction with epoxides to form cyclic carbonates, which are valuable compounds used as electrolytes and green solvents. acs.org The nickel catalyst can perform this conversion effectively without the need for a co-catalyst. acs.org This catalytic efficiency highlights the potential of these systems for CO₂ mitigation strategies. acs.orgresearchgate.netnih.gov

Olefin Epoxidation Reactions

The epoxidation of olefins (alkenes) is a fundamental reaction in organic synthesis, creating highly reactive epoxide rings that are precursors to a wide range of other functional groups. Manganese complexes featuring diazepane-based ligands have been successfully employed as catalysts for olefin epoxidation. rsc.orgnih.gov These catalysts typically use common oxidants like hydrogen peroxide to transfer an oxygen atom to the olefin. rsc.org The ligand's structure plays a crucial role in the catalyst's performance, influencing both the yield of the epoxide and the selectivity of the reaction. nih.govresearchgate.net By tuning the ligand's electronic properties, researchers can modulate the reactivity of the manganese center to optimize the epoxidation process for different types of olefins, including challenging unactivated aliphatic olefins. rsc.orgrsc.orgnih.gov

The Chemical Compound “this compound”: A Focused Examination

The following article provides a detailed overview of the chemical compound this compound, with a specific focus on its applications in research beyond direct therapeutic use. The content is strictly aligned with the requested topics of enzyme mimicry and the development of molecular probes for biological imaging.

Applications in Research Beyond Direct Therapeutic Use

The unique structural features of 1-(Pyridin-4-ylmethyl)-1,4-diazepane, which combine a pyridine (B92270) ring with a diazepane nucleus, make it a compound of interest for various research applications. The pyridine moiety can act as a ligand for metal ions, while the diazepane ring provides a flexible seven-membered scaffold.

Enzyme mimicry involves the design and synthesis of small molecules that replicate the function of natural enzymes. This field of study is crucial for understanding enzymatic mechanisms and for developing novel catalysts for industrial processes.

Lytic Polysaccharide Monooxygenases (LPMOs) are a class of copper-dependent enzymes that play a critical role in the breakdown of recalcitrant polysaccharides like cellulose (B213188) and chitin. nih.gov The active site of LPMOs features a unique copper-binding motif known as the "histidine-brace," where a copper ion is coordinated by two histidine residues. nih.govnih.gov This structure enables the activation of molecular oxygen or hydrogen peroxide to oxidatively cleave the glycosidic bonds in polysaccharides. nih.gov

The development of synthetic models that mimic the structure and function of the LPMO active site is of significant interest for both fundamental research and industrial applications, such as in the biofuels and biorefining industries. nih.gov An effective LPMO mimic would ideally replicate the coordination environment of the copper center and facilitate the redox chemistry required for polysaccharide degradation.

While the pyridine and diamine components of this compound could theoretically serve as ligands to create copper complexes, a review of the current scientific literature does not provide specific examples of this compound being used to create functional models of LPMOs. The synthesis of such a complex and the study of its catalytic activity towards polysaccharides would be a novel area of investigation. Research in this domain has more broadly focused on designing proteins with "histidine-brace" sites or other ligands that can form copper complexes capable of activating oxygen species. nih.gov

Molecular probes are essential tools in biomedical research and clinical diagnostics, allowing for the visualization, characterization, and quantification of biological processes at the molecular and cellular levels. Positron Emission Tomography (PET) is a highly sensitive and quantitative imaging technique that utilizes radiolabeled molecular probes (radiotracers) to map the distribution and concentration of specific molecular targets in vivo.

The development of novel PET probes is a dynamic area of research, aimed at creating tracers with high specificity, appropriate pharmacokinetics, and the ability to be labeled with positron-emitting radionuclides such as carbon-11 (B1219553) or fluorine-18. nih.govnih.gov The design of these probes often involves incorporating a targeting moiety, which binds to the biological target of interest, and a site for radiolabeling.

The structure of this compound contains a pyridine ring, which can be a site for radioisotope incorporation, and a diazepane scaffold that can be further functionalized to enhance targeting capabilities. However, based on available scientific literature, there are no published studies detailing the development or use of this compound as a molecular probe for PET imaging. The research on PET ligand discovery is extensive, but it has not specifically highlighted this particular compound. nih.govnih.gov The synthesis and evaluation of a radiolabeled version of this compound would be required to assess its potential as a PET imaging agent.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
CAS Number 199938-13-1
Appearance Solid (form may vary)
SMILES C1CN(CCN1)Cc2ccncc2
InChI Key NCFKRNIACVYSSO-UHFFFAOYSA-N

Q & A

Q. What are the established synthetic routes for 1-(Pyridin-4-ylmethyl)-1,4-diazepane, and how are intermediates characterized?

Methodological Answer:

  • Synthetic Routes : A common approach involves alkylation of 1,4-diazepane with pyridin-4-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, reductive amination using pyridine-4-carbaldehyde and 1,4-diazepane with NaBH₃CN has been reported.
  • Characterization : Intermediates are confirmed via 1H^1H-NMR (e.g., pyridin-4-ylmethyl proton signals at δ 3.62–4.22 ppm) and ESI-MS (e.g., m/z 198 [M + H]+^+ for intermediates) .
  • Validation : Cross-check purity via HPLC (C18 column, methanol/buffer mobile phase) and elemental analysis .

Q. How can researchers design experiments to optimize reaction yields for this compound?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial design to test variables (temperature, solvent, catalyst concentration). For example, vary temperature (60°C vs. 80°C) and solvent polarity (DMF vs. acetonitrile) to identify yield-maximizing conditions .
  • Response Surface Methodology (RSM) : Apply RSM to model non-linear relationships between variables and optimize yield .
  • Validation : Replicate top-performing conditions in triplicate and compare yields via ANOVA .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

Methodological Answer:

  • Ligand-Protein Interaction Models : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets, guided by piperazine/pyridine pharmacophore theories .
  • Electronic Structure Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and nucleophilic/electrophilic sites .
  • Conceptual Framework : Align experiments with hypotheses derived from prior studies on diazepane derivatives’ steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during structural confirmation?

Methodological Answer:

  • Dynamic NMR (DNMR) : Probe conformational exchange in diazepane rings by variable-temperature 1H^1H-NMR (e.g., 25–80°C) to explain unexpected splitting .
  • 2D-COSY/NOESY : Identify through-space correlations to distinguish regioisomers or rotational barriers .
  • Comparative Analysis : Cross-reference with crystallographic data (if available) or literature analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, BBB permeability, and CYP450 inhibition. Validate with in vitro hepatocyte assays .
  • Toxicity Profiling : Apply TOPKAT or ProTox-II for organ-specific toxicity predictions. Cross-validate using zebrafish embryo models .
  • Machine Learning : Train models on diazepane datasets (e.g., ChEMBL) to predict solubility and metabolic stability .

Q. How can researchers investigate the compound’s mechanism of action in multi-target drug discovery?

Methodological Answer:

  • Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify synergistic targets (e.g., GPCRs, kinases) .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) for prioritized targets .
  • Pathway Enrichment : Apply Gene Ontology (GO) and KEGG analysis to link targets to pathways (e.g., dopamine signaling for CNS applications) .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be addressed?

Methodological Answer:

  • Dose-Response Curves : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify selective vs. cytotoxic thresholds .
  • Cell Line Specificity : Compare effects on prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HEK293) models to isolate target specificity .
  • Mechanistic Probes : Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets and confirm bioactivity pathways .

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